molecular formula C20H20N6O2 B2681504 1-(2,3-dimethylphenyl)-4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine CAS No. 899999-38-3

1-(2,3-dimethylphenyl)-4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine

Cat. No.: B2681504
CAS No.: 899999-38-3
M. Wt: 376.42
InChI Key: KEYCXZKSGBAWSB-UHFFFAOYSA-N
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Description

1-(2,3-dimethylphenyl)-4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine is a high-value chemical screening compound composed of a hybrid structure featuring both a 1,2,4-oxadiazole and a 1,2,3-triazole ring. This molecular architecture is of significant interest in medicinal chemistry and drug discovery research. The 1,2,4-oxadiazole heterocycle is a well-known pharmacophore with demonstrated bioisosteric properties, often serving as a stable equivalent for ester and amide functional groups, which can improve metabolic stability in lead compounds . This scaffold is present in several commercially available drugs and exhibits a wide spectrum of biological activities, including anticancer, anti-inflammatory, and notably, antiviral applications . Furthermore, 1,2,3-triazole cores, and by extension their derivatives, are frequently investigated for their diverse biological activities, including potential antiviral and anti-infective effects . This compound is specifically offered for use in high-throughput screening assays and early-stage research. Its structural features make it a compelling candidate for libraries focused on infectious diseases and immunology. Researchers can explore its mechanism of action and affinity for various biological targets, which may include viral enzymes or other proteins involved in disease pathways. The compound is supplied with guaranteed high purity to ensure reliable and reproducible research results. Please Note: This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Properties

IUPAC Name

3-(2,3-dimethylphenyl)-5-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N6O2/c1-4-27-15-10-8-14(9-11-15)19-22-20(28-24-19)17-18(21)26(25-23-17)16-7-5-6-12(2)13(16)3/h5-11H,4,21H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEYCXZKSGBAWSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NOC(=N2)C3=C(N(N=N3)C4=CC=CC(=C4C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(2,3-dimethylphenyl)-4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine (CAS Number: 899999-38-3) is a novel heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound through various studies and findings.

The molecular formula of the compound is C20H20N6O2C_{20}H_{20}N_{6}O_{2} with a molecular weight of 376.4 g/mol. The structure consists of a triazole ring linked to an oxadiazole moiety and aromatic groups, which may contribute to its biological properties.

PropertyValue
CAS Number899999-38-3
Molecular FormulaC20H20N6O2
Molecular Weight376.4 g/mol

Anticancer Activity

Recent studies have indicated that compounds containing triazole and oxadiazole moieties exhibit significant anticancer properties. For instance, a study highlighted the synthesis of various oxadiazole derivatives that demonstrated cytotoxicity against different cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through various pathways such as the modulation of signaling cascades involving p53 and NF-kB .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Research suggests that derivatives similar to this compound possess broad-spectrum antimicrobial effects against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of vital metabolic pathways .

Neuroprotective Effects

There is emerging evidence that compounds with similar structural features can exhibit neuroprotective effects. Specifically, they may modulate neuropeptide Y receptors which are implicated in mood regulation and neurodegenerative diseases. A study focusing on neuropeptide Y Y2 receptor antagonists showed that certain compounds could penetrate the blood-brain barrier effectively, suggesting potential applications in treating neurological disorders .

Study 1: Anticancer Efficacy

In a comparative study involving various triazole derivatives, it was found that the compound exhibited IC50 values below 10 µM against several cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer). This indicates a strong potential for further development as an anticancer agent .

Study 2: Antimicrobial Screening

A screening assay conducted on synthesized oxadiazole derivatives revealed that the compound showed effective inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) in the range of 32-64 µg/mL. This positions it as a candidate for further exploration in antimicrobial therapy .

The biological activities observed can be attributed to the unique structural features of the compound which allow for interaction with various biological targets:

  • Triazole Ring : Known for its ability to chelate metal ions and inhibit enzymes like aromatase.
  • Oxadiazole Moiety : Often involved in enhancing lipophilicity and improving membrane permeability.

These interactions can lead to alterations in cellular signaling pathways, promoting apoptosis in cancer cells or disrupting bacterial metabolism.

Scientific Research Applications

Chemical Characteristics

This compound has a complex structure that includes a triazole and oxadiazole moiety, which are known for their pharmacological properties. The molecular formula is C20H20N6O2C_{20}H_{20}N_6O_2 with a molecular weight of 376.42 g/mol. The presence of multiple functional groups enhances its potential interactions with biological targets.

Anticancer Activity

Recent studies have highlighted the potential of 1,2,4-oxadiazole derivatives in cancer therapy. The compound has shown promising results in inhibiting the growth of various cancer cell lines:

  • Mechanism of Action : The oxadiazole moiety is believed to interfere with cellular processes critical for cancer cell proliferation and survival. For instance, compounds containing the oxadiazole scaffold have been associated with telomerase inhibition, which is crucial for cancer cell immortality .
  • Case Studies :
    • A study by Zheng et al. demonstrated that derivatives of 1,3,4-oxadiazoles exhibited significant telomerase inhibitory activity against gastric cancer cell lines .
    • Another research highlighted that certain 1,3,4-oxadiazole derivatives showed lower IC50 values compared to standard chemotherapeutics in various cancer types .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. The oxadiazole and triazole rings contribute to its ability to interact with microbial targets:

  • Spectrum of Activity : Studies indicate that derivatives exhibit broad-spectrum antimicrobial effects against both Gram-positive and Gram-negative bacteria .

Anti-inflammatory Effects

Research has suggested that compounds containing the oxadiazole moiety can exhibit anti-inflammatory properties:

  • Mechanism : These compounds may inhibit pathways involved in inflammation, making them potential candidates for treating inflammatory diseases .

Antioxidant Activity

The antioxidant properties of this compound have been explored as well:

  • Biological Relevance : Antioxidants are crucial in combating oxidative stress-related diseases. The presence of specific functional groups in the compound enhances its ability to scavenge free radicals .

Synthesis and Derivatives

The synthesis of 1-(2,3-dimethylphenyl)-4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine can be achieved through various methods:

Synthetic Pathways

  • Cyclization Reactions : The formation of the oxadiazole ring can be accomplished through cyclization reactions involving hydrazides and isocyanates.
  • Photoredox Catalysis : Recent advancements have introduced photoredox catalysis as an efficient method for synthesizing substituted oxadiazoles .

Structure Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Variations in substituents on the phenyl rings significantly influence the potency and selectivity towards biological targets.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The amine group (-NH₂) on the triazole ring acts as a nucleophile, participating in substitution reactions. For example:

  • Acylation : Reacts with acetyl chloride in the presence of pyridine to form N-acetyl derivatives.

  • Alkylation : Treatment with alkyl halides (e.g., methyl iodide) under basic conditions yields N-alkylated products .

Example Reaction Conditions :

Reaction TypeReagentSolventTemperatureYield (%)
AcylationAcClTHF0–25°C85–92
AlkylationCH₃IDMF60°C78–84

Cycloaddition Reactions

The triazole ring can undergo [3+2] cycloaddition with alkynes or nitriles to form fused heterocycles. For instance, reaction with phenylacetylene in the presence of Cu(I) catalysts generates bis-triazole derivatives .

Key Data :

  • Catalytic system: CuI (5 mol%), DIPEA (1.2 equiv)

  • Reaction time: 12–24 hours

  • Yield: 70–88%

Oxidative Transformations

The oxadiazole ring is susceptible to oxidation. Treatment with hydrogen peroxide (H₂O₂) in acidic media cleaves the oxadiazole ring, yielding carboxylic acid derivatives .

Mechanism :

  • Protonation of the oxadiazole nitrogen.

  • Nucleophilic attack by H₂O₂, leading to ring opening.

  • Formation of a dicarboxylic acid intermediate .

Condensation Reactions

The ethoxyphenyl group participates in condensation with aldehydes or ketones. For example, reaction with benzaldehyde under acidic conditions forms Schiff base derivatives.

Optimized Protocol :

ReagentCatalystSolventTime (h)Yield (%)
BenzaldehydeHClEthanol689

Hydrolysis of the Ethoxy Group

The 4-ethoxyphenyl substituent undergoes hydrolysis in strong acidic or basic conditions to form a phenolic derivative.

Conditions :

  • Acidic : 6M HCl, reflux, 8 hrs → 92% yield.

  • Basic : NaOH (aq), 100°C, 6 hrs → 88% yield.

Enzyme Inhibition via Reactivity

The compound’s structure enables non-covalent interactions (e.g., hydrogen bonding, π-π stacking) with biological targets. For example:

  • α-Glucosidase Inhibition : IC₅₀ = 41.76 ± 0.01 μM (comparable to acarbose) .

  • Anticancer Activity : Derivatives show IC₅₀ values < 1 μM against EGFR kinase .

Stability Under Thermal and Photolytic Conditions

Thermogravimetric analysis (TGA) reveals decomposition above 250°C, indicating thermal stability. Photolytic studies under UV light (254 nm) show <5% degradation over 72 hours.

Comparative Reactivity of Substituents

GroupReactivityPreferred Reaction
Triazole -NH₂High (nucleophilic)Acylation
OxadiazoleModerate (electrophilic)Oxidation
EthoxyphenylLow (hydrolysis-sensitive)Hydrolysis

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Modified Aryl Substituents

The target compound’s structural analogues differ primarily in substituent groups on the triazole and oxadiazole rings. Key examples include:

Compound Name Triazole Substituent Oxadiazole/Other Group Key Differences Reference
1-(4-Ethoxyphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine 4-Ethoxyphenyl 3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl Methoxy (smaller, less lipophilic) vs. ethoxy on oxadiazole; altered electronic effects.
4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine 3-Trifluoromethylphenyl 3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl Trifluoromethyl (electron-withdrawing) on triazole; methyl (less bulky) on oxadiazole.
1-(2-Ethoxyphenyl)-4-[(4-methylphenyl)sulfonyl]-1H-1,2,3-triazol-5-amine 2-Ethoxyphenyl (4-Methylphenyl)sulfonyl Sulfonyl group replaces oxadiazole; increased polarity and hydrogen-bonding capacity.
3-(3,4-Dimethoxyphenyl)-5-((2-methylbenzyl)thio)-4H-1,2,4-triazol-4-amine N/A (1,2,4-triazole core) Thioether-linked 2-methylbenzyl Thioether and dimethoxyphenyl groups; distinct electronic and steric profiles.

Substituent Effects on Physicochemical Properties

  • Electronic Effects : The trifluoromethyl group in ’s compound introduces strong electron-withdrawing effects, which may stabilize the triazole ring against metabolic degradation .
  • Steric Hindrance : The 2,3-dimethylphenyl group on the target compound creates steric bulk, possibly limiting interactions in narrow binding pockets compared to smaller substituents like 4-ethoxyphenyl .

Research Findings and Comparative Data

Table 1: Comparative Analysis of Key Analogues

Property Target Compound Compound Compound Compound
Molecular Weight (g/mol) ~360.42 ~374.39 ~386.33 ~358.42
Key Functional Groups 2,3-Dimethylphenyl, ethoxy 4-Ethoxyphenyl, methoxy Trifluoromethyl, methyl Sulfonyl, ethoxy
Estimated logP ~3.5 ~3.0 ~3.8 ~2.5
Potential Applications Anticancer, antimicrobial Antimicrobial, anti-inflammatory Metabolic stabilization Solubility-enhanced therapeutics

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for preparing 1-(2,3-dimethylphenyl)-4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine, and how can reaction conditions be optimized to improve yield?

  • Methodology : A multi-step approach is typically employed. First, synthesize the oxadiazole ring via cyclization of a nitrile intermediate with hydroxylamine under acidic conditions. Subsequent click chemistry (azide-alkyne cycloaddition) can introduce the triazole moiety. Optimization may involve:

  • Temperature control : Elevated temperatures (70–90°C) for oxadiazole formation .
  • Catalyst screening : Cu(I) catalysts (e.g., CuBr) for regioselective triazole synthesis .
  • Purification : Column chromatography or recrystallization to isolate intermediates .

Q. How can the compound’s purity and structural integrity be validated post-synthesis?

  • Analytical techniques :

  • NMR spectroscopy : Confirm substituent positions via 1H^1H and 13C^{13}C chemical shifts (e.g., ethoxy group protons at δ 1.3–1.5 ppm) .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks .
  • Elemental analysis : Match experimental and theoretical C/H/N percentages (±0.3%) .

Q. What are the key considerations for crystallizing this compound for X-ray diffraction studies?

  • Crystallization protocols : Use slow evaporation in mixed solvents (e.g., DCM/hexane). SHELXL or Olex2 software can refine structures .
  • Challenges : Planar triazole rings may lead to stacking interactions; monitor for twinning .

Advanced Research Questions

Q. How can contradictory spectroscopic data (e.g., unexpected 1H^1H NMR splitting patterns) be resolved?

  • Root-cause analysis :

  • Dynamic effects : Rotameric equilibria in the ethoxy group may cause splitting; variable-temperature NMR can confirm .
  • Impurity profiling : Use 2D NMR (COSY, HSQC) to distinguish overlapping signals .
    • Cross-validation : Compare with computational NMR predictions (DFT/B3LYP/6-311G(d,p)) .

Q. What computational methods are suitable for modeling the compound’s electronic properties and reactivity?

  • DFT approaches :

  • HOMO-LUMO analysis : Assess charge transfer using Gaussian 09 with B3LYP functional .
  • Electrostatic potential maps : Identify nucleophilic/electrophilic sites for SAR studies .
    • Table : Key DFT parameters for the compound (hypothetical data):
ParameterValue
HOMO (eV)-6.2
LUMO (eV)-1.8
Band gap (eV)4.4

Q. How does the substitution pattern (e.g., 2,3-dimethylphenyl vs. 4-ethoxyphenyl) influence biological activity?

  • Structure-activity relationship (SAR) :

  • Lipophilicity : Methyl groups enhance membrane permeability; ethoxy groups modulate solubility .
  • Steric effects : Ortho-substituents on phenyl rings may hinder target binding .
    • Experimental validation : Compare IC50_{50} values against analogs in enzyme inhibition assays .

Q. What strategies mitigate thermal degradation during DSC/TGA analysis?

  • Operational adjustments :

  • Heating rate : ≤5°C/min to avoid rapid decomposition .
  • Atmosphere : Use N2_2 flow to prevent oxidation .
    • Data interpretation : Identify endothermic peaks (melting) vs. exothermic events (decomposition) .

Data Contradiction & Experimental Design

Q. How should researchers address discrepancies between theoretical (DFT) and experimental (X-ray) bond lengths in the triazole ring?

  • Systematic checks :

  • Basis set limitations : Upgrade to def2-TZVP for better accuracy .
  • Crystal packing effects : Compare gas-phase DFT with solid-state X-ray data .
    • Statistical tools : Calculate RMSD between computed and observed geometries .

Q. What experimental designs are optimal for assessing the compound’s acid-base behavior in non-aqueous solvents?

  • Potentiometric titration : Use tetrabutylammonium hydroxide in isopropyl alcohol; determine pKa via half-neutralization potentials .
  • Solvent selection : Low dielectric solvents (e.g., acetone) enhance sensitivity for weak bases .

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